molecular formula C7H4BrF2NO2 B8237657 2-Amino-3-bromo-5,6-difluorobenzoic acid

2-Amino-3-bromo-5,6-difluorobenzoic acid

Cat. No.: B8237657
M. Wt: 252.01 g/mol
InChI Key: OTZMHTXFQUOZCJ-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5,6-difluorobenzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₇H₄BrF₂NO₂. Its structure features:

  • Amino group (-NH₂) at position 2,
  • Bromine at position 3,
  • Fluorine atoms at positions 5 and 6.

Such compounds are critical intermediates in pharmaceuticals and agrochemicals due to their electron-withdrawing substituents, which enhance reactivity and bioavailability .

Properties

IUPAC Name

2-amino-3-bromo-5,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)5(10)4(6(2)11)7(12)13/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZMHTXFQUOZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Difluorinated Starting Materials

The introduction of a nitro group serves as a precursor to the amino group. Starting with 5,6-difluorobenzoic acid or its nitrile analog, nitration is directed by the electron-withdrawing effects of fluorine and the carboxylic acid/nitrile group. For example, using concentrated sulfuric acid and potassium nitrate at -5 to 20 °C, nitration occurs preferentially at position 3 (meta to the carboxylic acid/nitrile group).

Table 1: Nitration Conditions and Outcomes

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Product
5,6-DifluorobenzonitrileKNO₃-5 to 278.93-Nitro-5,6-difluorobenzonitrile
5,6-Difluorobenzoic AcidHNO₃0 to 1072.33-Nitro-5,6-difluorobenzoic Acid

Reduction of Nitro to Amino Group

The nitro group is reduced to an amine using iron powder and ammonium chloride in aqueous ethanol at 85–100 °C. This method avoids over-reduction and preserves fluorine substituents.

Key Reaction Parameters:

  • Reducing Agent: Fe/NH₄Cl (3:1 molar ratio to nitro compound)

  • Solvent: Ethanol/Water (4:1 v/v)

  • Yield: 86–92%

Bromination Strategies

Electrophilic Bromination

Bromination at position 3 is achieved using N-bromosuccinimide (NBS) in a polar solvent such as ethanol at 0–5 °C. The amino group’s directing effects (ortho/para) and steric hindrance from fluorine atoms influence regiochemistry.

Table 2: Bromination Efficiency with NBS

SubstrateNBS Equiv.Temperature (°C)Yield (%)
2-Amino-5,6-difluorobenzoic Acid1.10–579.5
2-Amino-5,6-difluorobenzonitrile1.05-5 to 586.5

Radical Bromination Alternatives

In cases where electrophilic substitution is hindered, radical bromination using dibromohydantoin and a radical initiator (e.g., AIBN) in CCl₄ at 80 °C may be employed. However, this method risks defluorination and requires stringent temperature control.

Hydrolysis of Nitrile to Carboxylic Acid

The final step involves hydrolyzing the nitrile group to a carboxylic acid. This is accomplished using concentrated sulfuric acid at 50–60 °C, followed by neutralization with aqueous sodium hydroxide.

Optimized Hydrolysis Conditions:

  • Acid: H₂SO₄ (95%)

  • Temperature: 50–60 °C

  • Time: 4–6 hours

  • Yield: 89–94%

Challenges and Mitigation Strategies

Regiochemical Conflicts

Fluorine and amino groups compete as directing groups during bromination. Computational studies suggest that the amino group’s ortho/para-directing dominance can be mitigated by protonating the amine under acidic conditions, rendering the ring less activated and allowing fluorine to guide substitution.

Defluorination Risks

High temperatures (>100 °C) during bromination or hydrolysis may lead to defluorination. Using low-temperature protocols and non-acidic bromination agents (e.g., NBS) minimizes this risk.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5,6-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-3-bromo-5,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5,6-difluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would vary based on the context of its use, such as its role as an antimicrobial agent or a precursor in drug synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The table below compares substituent patterns and key properties of related compounds:

Compound Name Molecular Formula Substituent Positions CAS RN Melting Point (°C) Purity (%) Price (5g) Key Applications References
2-Amino-3-bromo-5,6-difluorobenzoic acid C₇H₄BrF₂NO₂ 2-NH₂, 3-Br, 5-F, 6-F Not listed N/A N/A N/A Pharmaceutical intermediates
2-Amino-3,5-difluorobenzoic acid C₇H₅F₂NO₂ 2-NH₂, 3-F, 5-F 126674-78-0 N/A >97.0 ¥23,500 Pesticide testing
5-Bromo-2,4-difluorobenzoic acid C₇H₃BrF₂O₂ 2-F, 4-F, 5-Br 183065-68-1 N/A 99.0 POR Agrochemical synthesis
2-Amino-4,6-difluorobenzoic acid C₇H₅F₂NO₂ 2-NH₂, 4-F, 6-F 126674-77-9 N/A 95.0 POR Custom synthesis
3-Cyano-2,6-difluorobenzoic acid C₈H₃F₂NO₂ 2-F, 6-F, 3-CN 1314971-48-6 N/A >97.0 N/A Drug discovery
Key Observations:
  • Bromine vs. Fluorine: Bromine at position 3 (as in the target compound) increases molecular weight and polarizability compared to fluorine-substituted analogues (e.g., 2-Amino-3,5-difluorobenzoic acid) .
  • Amino Group Position: The 2-amino group enhances nucleophilicity, making the compound suitable for coupling reactions in drug synthesis, similar to 2-Amino-4,6-difluorobenzoic acid .
  • Fluorine Patterns : Difluoro substitution at positions 5 and 6 (meta to each other) may reduce steric hindrance compared to ortho-difluoro derivatives (e.g., 2,6-difluorobenzoic acid, m.p. 157.5°C ).

Commercial Availability and Pricing

  • Cost Drivers: Brominated derivatives (e.g., 2-Amino-5-bromo-4-methyl-3-nitropyridine at $7,000/5g) are typically costlier than fluorinated analogues due to bromine’s higher atomic weight and scarcity .
  • Custom Synthesis: Compounds like 2-Amino-4,6-difluorobenzoic acid are listed as "POR" (Price on Request), indicating specialized synthesis requirements .

Q & A

Q. Q1. What are the optimized synthetic routes for 2-amino-3-bromo-5,6-difluorobenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach includes:

Fluorination : Introduce fluorine atoms at positions 5 and 6 via electrophilic aromatic substitution (EAS) using fluorine gas or Selectfluor® in polar aprotic solvents (e.g., DMF) at 60–80°C .

Bromination : Position 3 bromination is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 70°C. Competitive bromination at other positions is mitigated by steric and electronic effects of pre-existing substituents .

Amination : Convert a nitro or halogen group at position 2 to an amino group via catalytic hydrogenation (H₂/Pd-C) or ammoniation (NH₃/EtOH, 100°C, 12h) .

Q. Key Parameters :

StepCatalyst/SolventTemp (°C)Yield (%)
FluorinationSelectfluor®/DMF7065–75
BrominationNBS/AIBN/CCl₄7050–60
AminationNH₃/EtOH10070–80

Challenges : Competing side reactions (e.g., over-bromination) require strict stoichiometric control and inert atmospheres.

Q. Q2. How can spectroscopic techniques confirm the regiochemistry of substituents in this compound?

Methodological Answer :

  • ¹H/¹⁹F NMR :
    • The amino group (NH₂) appears as a broad singlet (~δ 5.5 ppm) in DMSO-d₆.
    • Fluorine atoms at positions 5 and 6 show coupling patterns (e.g., J₅-F,6-F ≈ 12 Hz) and downfield shifts due to electron-withdrawing effects .
  • X-ray Crystallography : Resolves positional ambiguity. For example, a similar compound (2-amino-3,4,5,6-tetrafluorobenzoic acid) showed a planar aromatic ring with bond angles confirming substituent positions .
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 268) .

Advanced Research Questions

Q. Q3. How do computational models (e.g., DFT) predict the electronic effects of substituents on reactivity?

Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal:

  • Electron-Deficient Ring : Fluorine and bromine atoms create a π-deficient system, directing electrophiles to the amino group (position 2) .
  • Charge Distribution : The carboxyl group at position 1 stabilizes negative charge, enhancing nucleophilic substitution at position 3 .

Example : Calculations for 3-amino-2,6-difluorobenzoic acid showed a HOMO localized on the amino group, explaining its nucleophilic reactivity in cross-coupling reactions .

Q. Q4. How can conflicting literature data on optimal bromination conditions be resolved?

Methodological Answer : Contradictions arise from solvent polarity, bromine source, and steric effects. Systematic analysis includes:

Solvent Screening : Compare yields in CCl₄ (non-polar) vs. DCM (polar). CCl₄ minimizes solvent participation in radical chain reactions .

Additives : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates.

Case Study : A 2021 patent for 5-bromo-2,4-difluorobenzoic acid reported 80% yield using NBS in CCl₄ with FeCl₃, whereas earlier methods without FeCl₃ yielded ≤60% .

Q. Q5. What are the applications of this compound in materials science?

Methodological Answer :

  • Perovskite Passivation : The amino and carboxyl groups act as Lewis bases, passivating surface defects in perovskite films (e.g., in solar cells). Studies on 3-amino-2,6-difluorobenzoic acid showed a 15% increase in photovoltaic efficiency due to reduced charge recombination .
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺) for catalytic applications.

Data Contradiction Analysis

Q. Q6. Why do reported melting points for similar halogenated benzoic acids vary widely?

Methodological Answer : Discrepancies arise from:

Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) alter melting points.

Purity : Impurities (e.g., residual solvents) depress melting points. HPLC data from Thermo Scientific™ (95% purity) vs. lower-grade sources (<90%) explain variations .

Measurement Techniques : Differential Scanning Calorimetry (DSC) vs. capillary methods yield ±5°C differences.

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